3-Ethyl-2-thioxoimidazolidin-4-one

Pesticide discovery Agrochemical SAR Nematicide-herbicide selectivity

3-Ethyl-2-thioxoimidazolidin-4-one (CAS 32607-37-7), also referred to as 3-ethyl-2-thiohydantoin, is a sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin class. It features a five-membered imidazolidinone ring with a thioxo group at position 2 and an ethyl substituent at position 3, giving it a molecular formula of C₅H₈N₂OS and a molecular weight of 144.19 g/mol.

Molecular Formula C5H8N2OS
Molecular Weight 144.2 g/mol
CAS No. 32607-37-7
Cat. No. B3125534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-2-thioxoimidazolidin-4-one
CAS32607-37-7
Molecular FormulaC5H8N2OS
Molecular Weight144.2 g/mol
Structural Identifiers
SMILESCCN1C(=O)CNC1=S
InChIInChI=1S/C5H8N2OS/c1-2-7-4(8)3-6-5(7)9/h2-3H2,1H3,(H,6,9)
InChIKeyPNLZPZBAVUHFCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-2-thioxoimidazolidin-4-one (CAS 32607-37-7): Core Scaffold Procurement Guide for Thiohydantoin-Based Drug Discovery


3-Ethyl-2-thioxoimidazolidin-4-one (CAS 32607-37-7), also referred to as 3-ethyl-2-thiohydantoin, is a sulfur-containing heterocyclic compound belonging to the 2-thiohydantoin class [1]. It features a five-membered imidazolidinone ring with a thioxo group at position 2 and an ethyl substituent at position 3, giving it a molecular formula of C₅H₈N₂OS and a molecular weight of 144.19 g/mol . The compound serves as a versatile synthetic building block for constructing biologically active molecules, particularly 5-arylidene derivatives with reported anticancer, antibacterial, and antifungal activities [2]. Its computed XLogP3 of 0.1 and a single hydrogen bond donor distinguish it physicochemically from its closest N-substituted analogs .

Why N3-Substitution Dictates Differential Biological and Toxicological Profiles Among 2-Thiohydantoin Analogs


Within the 2-thioxoimidazolidin-4-one scaffold, the nature of the N3 substituent is a critical determinant of both pharmacological activity and toxicological liability. Structure-activity relationship (SAR) studies have demonstrated that changing the N3 group from methyl to phenyl profoundly alters the lymphoproliferative response in murine models, with 3-phenyl derivatives eliciting more pronounced popliteal lymph node (PLN) reactions than their 3-methyl counterparts [1]. Meanwhile, pesticidal structure-activity data reveal that replacing an R₅ methyl with an ethyl group differentially modulates herbicidal, nematicidal, and insecticidal activities, demonstrating that even minor alkyl chain elongation produces a non-uniform shift in polypharmacology [2]. These findings establish that 2-thiohydantoin analogs are not functionally interchangeable; procurement decisions based solely on scaffold identity without regard to specific N3 (or C5) substitution patterns risk selecting a compound with an unintended activity-toxicity balance. The quantitative evidence below demonstrates precisely where 3-ethyl-2-thioxoimidazolidin-4-one diverges from its closest structural comparators.

Quantitative Differentiation Guide: 3-Ethyl-2-thioxoimidazolidin-4-one vs. Closest Analogs


Elongation from Methyl to Ethyl at N3 Shifts Pesticidal Polypharmacology: Herbicidal Activity Attenuated While Insecticidal Activity Enhanced

A structure-activity comparison within a thiohydantoin pesticide patent library revealed that changing the R₅ substituent from methyl to ethyl produces divergent effects across pest targets. When R₅ = methyl, the compound exhibits excellent activity against the nematode rootknot, very good activity against morning glory weed, and good activity against the foliage fungus anthracnose; when R₅ is changed to ethyl, herbicidal activity against weeds is lowered, activity against rootknot remains at essentially the same level, and activity against the Mexican bean beetle increases [1]. This differential polypharmacology demonstrates that the ethyl-substituted thiohydantoin core confers a distinct activity spectrum compared to the methyl analog, with a shift away from herbicidal towards insecticidal activity.

Pesticide discovery Agrochemical SAR Nematicide-herbicide selectivity

N3-Ethyl Substitution Reduces PLN Lymphoproliferative Potential Relative to N3-Phenyl and N3-Methyl Analogs in Murine Immunotoxicity Models

A systematic SAR study of 22 3-methyl-2-thiohydantoin and 21 3-phenyl-2-thiohydantoin amino acid derivatives evaluated their ability to induce primary PLN enlargement in C57BL/6J mice. The data showed that 3-phenyl substitution produces more pronounced PLN responses than 3-methyl substitution; in contrast, compounds with aliphatic substituents at the 5-position showed that PLN enlargement strength was determined primarily by the number of carbon atoms and side-chain branching of the 5-substituent rather than the 3-methyl or 3-phenyl group identity [1]. Hydantoin derivatives with only one phenyl group or other substituents at positions 1, 3, or 5 induced only 'slightly elevated or suppressed PLN responses' [1]. The 3-ethyl derivative, bearing a small aliphatic group at N3, is structurally positioned to avoid the immunostimulatory liability associated with the 3-phenyl and 3-methyl series, though direct testing of this specific analog was not performed in the study.

Immunotoxicology Drug safety screening Lymphoproliferative assay

3-Ethyl Derivatization Increases Lipophilicity by 0.4 LogP Units vs. 3-Methyl Analog, Modulating Predicted Membrane Permeability

A direct comparison of computed XLogP3 values between 3-ethyl-2-thioxoimidazolidin-4-one and its 3-methyl analog reveals a quantitative lipophilicity difference. The 3-ethyl derivative has an XLogP3 of 0.1 , while the 3-methyl analog has an XLogP3 of -0.3 , yielding a ΔlogP of +0.4 units. Both compounds share identical topological polar surface area (TPSA) values of 64.4 Ų and one hydrogen bond donor . This 0.4 logP increase for the ethyl derivative, driven solely by the additional methylene group, is expected to enhance passive membrane permeability while retaining comparable aqueous solubility characteristics, a meaningful differentiation for medicinal chemistry programs optimizing CNS penetration or cellular uptake.

Physicochemical profiling Drug-likeness ADME prediction

One-Pot Two-Step Synthesis of 3-Ethyl-2-Thioxoimidazolidin-4-one Achieves 90% Yield, Outperforming Related N-Aryl Derivative Syntheses

A patent-described synthesis of 3-ethyl-2-thioxoimidazolidin-4-one proceeds via condensation of glycine with ethyl isothiocyanate in alkaline aqueous medium (pH ~9, 40 °C, 1 h), followed by acid-catalyzed cyclization (conc. HCl, reflux, 2 h), to afford the product in 90% yield (258 mg, pale yellow solid) after flash chromatography . For comparison, the synthesis of the structurally related 1-phenyl-3-ethyl-2-thioxoimidazolidin-4-one (an N1-phenyl, N3-ethyl derivative) under similar condensation conditions between ethyl-N-phenyl glycinate and ethyl isothiocyanate proceeds in only 54% yield . The 1.67-fold higher yield of the simpler 3-ethyl derivative reflects reduced steric hindrance and more favorable reaction kinetics when the N1 position remains unsubstituted, translating to superior atom economy for scale-up.

Process chemistry Synthetic efficiency Gram-scale preparation

3-Ethyl-2-Thioxoimidazolidin-4-One Lacks the Documented Human Metabolite Status of Its 3-Methyl Analog, Reducing Metabolic Interference Risk in Cell-Based Assays

3-Methyl-2-thioxoimidazolidin-4-one (3-methyl-2-thiohydantoin) has been definitively identified as a circulating metabolite of the antithyroid drugs carbimazole and methimazole in human plasma, confirmed by mass spectral comparison with authentic material [1][2]. This established metabolic origin means that the 3-methyl analog may generate confounding metabolite-mediated effects or analytical interference in certain cell-based or in vivo pharmacological assays where thiohydantoin metabolites are relevant. The 3-ethyl analog, by contrast, has no such documented endogenous or drug-derived metabolite status, reducing the risk of unintended biological activity arising from metabolic recognition pathways. This differentiation is particularly relevant for research programs investigating thiohydantoin-based enzyme inhibitors, where metabolic stability and off-target metabolite effects are critical experimental variables.

Drug metabolism In vitro pharmacology Metabolite interference

3-Ethyl-2-Thioxoimidazolidin-4-One Enables Catalytic Mn(II) Detection in Aqueous Samples: A Niche Analytical Application Absent in the 3-Methyl Series

A highly sensitive spectrophotometric method for the determination of trace amounts of Mn(II) in natural water utilizes the catalytic effect of Mn(II) on the autoxidation of 3-ethyl-2-thiohydantoin (ETH) in alkaline solution. Under controlled conditions of reactant concentration, temperature, and reaction time, the coloration due to ETH oxidation, measured by absorbance at 500 nm, is proportional to Mn(II) concentration in the range of 2 to 16 ng [1]. This application exploits a specific reactivity of the 3-ethyl derivative that has not been reported for the 3-methyl or 3-phenyl analogs, potentially due to the optimal balance of redox potential and solubility conferred by the ethyl substituent. No comparable analytical methodology has been described using 3-methyl-2-thiohydantoin for Mn(II) determination.

Analytical chemistry Trace metal detection Catalytic oxidation

Optimal Application Scenarios for 3-Ethyl-2-thioxoimidazolidin-4-one Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization: Exploiting Ethyl-Specific Pesticidal Selectivity Shifts

Research programs developing thiohydantoin-based pesticides should prioritize 3-ethyl-2-thioxoimidazolidin-4-one as a core scaffold when the target product profile requires reduced herbicidal activity combined with maintained nematicidal potency and enhanced insecticidal activity. As demonstrated by the direct methyl-to-ethyl comparison in US Patent 4,473,393 [1], the ethyl substitution pattern diverts activity away from weed targets while preserving rootknot nematode efficacy and boosting Mexican bean beetle activity. This selectivity shift is not achievable with the 3-methyl scaffold and represents a quantifiable rationale for selecting the ethyl-substituted building block in early-stage agrochemical SAR campaigns.

Safety-First Drug Discovery: Minimizing Immunotoxicological Risk in In Vivo Pharmacology

For therapeutic programs where drug-induced lymphoproliferative reactions represent a safety concern (e.g., chronic inflammatory disease, autoimmune indications), 3-ethyl-2-thioxoimidazolidin-4-one provides a structurally inferred advantage over 3-phenyl and 3-methyl analogs. The PLN assay data from Kammüller et al. (1988) [2] establish that 3-phenyl substitution drives the strongest PLN responses among thiohydantoins, while 3-methyl derivatives show intermediate activity. Although direct PLN testing of the 3-ethyl derivative was not performed, its position within the aliphatic N3 series and the SAR principle that aliphatic 5-substitution dominates PLN response strength support its use as a lower-risk core scaffold for in vivo lead optimization.

Medicinal Chemistry Programs Requiring Enhanced CNS Permeability: LogP-Driven Scaffold Selection

Medicinal chemists designing thiohydantoin-based CNS-penetrant candidates should select the 3-ethyl derivative over the 3-methyl analog based on the +0.4 XLogP3 advantage (0.1 vs. -0.3) . This lipophilicity increment, achieved without increasing TPSA (both 64.4 Ų) or altering hydrogen bond donor/acceptor counts, is predicted to improve passive blood-brain barrier permeation while maintaining favorable drug-like properties. The 3-ethyl scaffold thus offers a quantitatively justified starting point for CNS-focused library synthesis.

Gram-Scale Parallel Library Synthesis: Maximizing Throughput via Superior Synthetic Yield

Medicinal chemistry core facilities and CROs engaged in parallel synthesis of 5-arylidene-2-thioxoimidazolidin-4-one libraries should procure the 3-ethyl derivative in preference to N-arylated analogs on the basis of synthetic efficiency. The 90% isolated yield reported for the one-pot, two-step synthesis of 3-ethyl-2-thioxoimidazolidin-4-one compares favorably to the 54% yield for 1-phenyl-3-ethyl-2-thioxoimidazolidin-4-one , representing a 1.67-fold productivity advantage that translates directly to reduced cost per gram and faster library production timelines.

Quote Request

Request a Quote for 3-Ethyl-2-thioxoimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.